3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution reactions: Introduction of the piperazine and pyrazole moieties through nucleophilic substitution reactions.
Sulfonylation: The methoxyphenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the sulfonyl group or the pyridazine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of novel polymers or organic electronic materials.
Biology
Pharmacology: Investigation as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Medicine
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazine: Lacks the methoxy and trimethylpyrazole groups.
6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazine: Lacks the piperazine and sulfonyl groups.
Uniqueness
The unique combination of functional groups in 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-16(2)24-27(17(15)3)21-10-9-20(22-23-21)25-11-13-26(14-12-25)31(28,29)19-7-5-18(30-4)6-8-19/h5-10H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHACMQWOAQITJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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